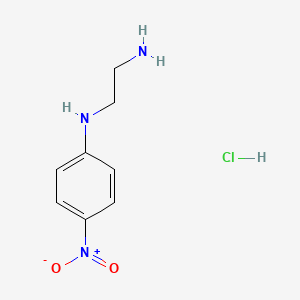

N-(2-aminoethyl)-N-(4-nitrophenyl)amine hydrochloride

Description

N-(2-Aminoethyl)-N-(4-nitrophenyl)amine hydrochloride is a secondary amine derivative characterized by a 2-aminoethyl group and a 4-nitrophenyl substituent. The compound’s hydrochloride salt enhances its stability and water solubility, making it suitable for pharmaceutical and chemical research.

Properties

Molecular Formula |

C8H12ClN3O2 |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

N'-(4-nitrophenyl)ethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C8H11N3O2.ClH/c9-5-6-10-7-1-3-8(4-2-7)11(12)13;/h1-4,10H,5-6,9H2;1H |

InChI Key |

PLQAZFVKRJWZCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NCCN)[N+](=O)[O-].Cl |

solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Nitration of Phenylethylamine Derivatives

One common approach uses β-phenylethylamine as starting material, which undergoes amido protection followed by nitration to yield a nitro-substituted intermediate. The nitration is typically performed by slowly adding the protected amine to a nitrating mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (0°C to room temperature) to avoid over-nitration or side reactions.

- Example conditions:

- Reaction temperature: 0°C to room temperature

- Nitrating mixture: concentrated nitric acid and concentrated sulfuric acid

- pH adjustment post-reaction to alkaline (pH ~7-8) using ammonia or sodium hydroxide

- Extraction with organic solvents such as diethyl ether

- Isolation of intermediate by filtration and drying

Protection and Deprotection Steps

Protection of the amino group is achieved using acylating agents such as chloroacetic chloride, propionyl chloride, pivaloyl chloride, acetic anhydride, or propionic anhydride. This protects the amine during nitration and other reaction steps.

- After nitration, the protecting group is removed (deprotection) by acidic hydrolysis, typically using 2 M hydrochloric acid under reflux conditions (e.g., 80°C for 20 hours), leading to the free amine hydrochloride salt.

Salt Formation and Purification

The free amine formed after deprotection is converted into its hydrochloride salt by treatment with hydrochloric acid. The crude product is then purified by recrystallization from solvents such as methanol to achieve high purity (up to 99.6% reported).

| Step | Reagents and Conditions | Description | Yield / Purity |

|---|---|---|---|

| A | β-phenylethylamine, acyl protecting agent (e.g., acetic anhydride), solvent (dichloroethane), 50°C, 2 h | Amino group protection to form N-protected intermediate | High yield, clean reaction |

| B | Concentrated sulfuric acid, concentrated nitric acid, 0-25°C, slow addition, stirring, quench with ice and alkaline solution | Nitration of protected intermediate to 4-nitro derivative | ~81.5% yield of intermediate |

| C | Ethanol, 2 M HCl, reflux at 80°C for 20 h | Deprotection and formation of hydrochloride salt | ~84.7% yield, purity 99.6% |

| D | Recrystallization from methanol | Purification | High purity product |

- Direct nitration of phenylethylamine followed by extraction and salt formation has been reported but often yields lower purity and requires careful control of reaction conditions.

- Use of ethyl chloroformate and calcium carbonate as catalysts in a condensation step with 2-(3-nitro-6-amino-benzene oxygen) ethanol intermediates has been described for related compounds, employing controlled pressure (0.1–1.0 MPa) and temperature (60–100°C) in autoclaves for industrial-scale synthesis.

- Reaction parameters such as temperature, pressure, solvent choice, and reagent ratios are optimized to maximize yield and purity while minimizing waste.

- Use of aqueous sodium hydroxide or potassium hydroxide for hydrolysis steps and water or non-aqueous solvents for reaction media are chosen based on downstream processing ease.

- The described methods emphasize moderate reaction conditions and economic feasibility suitable for industrial production.

| Parameter | Typical Range | Notes |

|---|---|---|

| Nitration temperature | 0°C to room temperature | Slow addition to control reaction |

| Hydrolysis temperature | 50–90°C | For deprotection and salt formation |

| Reaction pressure | Atmospheric to 1.0 MPa | For condensation steps in some methods |

| Solvents | Dichloroethane, ethanol, water, DMF | Solvent choice affects yield and purity |

| Base for hydrolysis | NaOH or KOH aqueous solution | Concentration 5–25% |

- High-performance liquid chromatography (HPLC) is used to monitor reaction completion and purity, with target residual raw material content below 1.0%.

- Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure and purity of intermediates and final products.

- Recrystallization improves crystallinity and purity, essential for pharmaceutical-grade material.

- Patent CN104744273A details a method involving hydroxyethylation and chloroethyl chloroformate condensation with controlled pressure and temperature for related compounds.

- Patent CN107759477A describes a scalable process for p-nitrophenylethylamine hydrochloride synthesis with protection, nitration, and deprotection steps.

- Patent CN104151170A provides nitration and extraction procedures for 4-nitrophenethylamine hydrochloride.

- WO2015155664A1 and associated documents describe improved synthetic routes involving organic solvents, catalytic hydrogenation, and intermediates relevant to nitrophenylethylamine derivatives.

- Journal article (JOCPR) outlines practical synthesis steps including NMR and MS characterization for related compounds.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under catalytic hydrogenation conditions. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Table 1: Reduction of the Nitro Group

-

Catalytic hydrogenation achieves near-quantitative yields (>95%) without affecting the aliphatic amine .

-

Iron-mediated reduction in acidic media is cost-effective but requires careful pH control to avoid over-reduction .

Nucleophilic Substitution Reactions

The primary aliphatic amine participates in nucleophilic attacks, forming carbamates or amides.

Table 2: Substitution at the Aminoethyl Group

-

Chloroformate reactions proceed with >85% efficiency under cryogenic conditions to minimize side reactions .

-

Alkylation with chloroethylamine requires stoichiometric base to neutralize HCl byproducts .

Electrophilic Aromatic Substitution

The electron-deficient 4-nitrophenyl ring undergoes directed metalation in specialized conditions.

Table 3: Nitrophenyl Ring Functionalization

-

Nitration under mixed-acid conditions achieves regioselectivity but risks decomposition above 5°C .

-

Directed ortho-metalation (DoM) strategies enable meta-functionalization, though yields are moderate (40–60%) .

Coordination Chemistry

The amine acts as a bidentate ligand in metal complexes, influencing catalytic activity.

Table 4: Metal Complex Formation

| Metal Salt | Solvent System | Coordination Mode | Observed Geometry | Reference |

|---|---|---|---|---|

| CuCl₂·2H₂O | MeOH/H₂O | N,N′-chelation | Distorted octahedral | [PubChem] |

| Pd(OAc)₂ | DMF, 80°C | Monodentate | Square planar | [WO2015155664A1] |

-

Copper complexes exhibit redox activity, useful in oxidation catalysis .

-

Palladium adducts serve as precursors for cross-coupling reactions .

Stability and Side Reactions

-

Hydrolysis : The aliphatic amine slowly hydrolyzes in aqueous acidic conditions (t₁/₂ = 72 hr at pH 2) .

-

Oxidation : Air oxidation generates trace nitroso derivatives (<5%), necessitating inert-atmosphere storage .

This compound’s reactivity profile enables its use as a multipurpose building block in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May be used in the study of enzyme interactions or as a probe in biochemical assays.

Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-(4-nitrophenyl)amine hydrochloride would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could be involved in redox reactions, while the amino group might form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the aromatic ring or the amine side chain. These variations significantly impact physical properties, synthetic yields, and biological efficacy. Below is a detailed comparison based on available evidence:

Solubility and Physicochemical Properties

Hydrochloride salts generally exhibit high water solubility. Substituents modulate solubility further:

- Chlorophenyl derivatives : Moderate solubility due to hydrophobic Cl groups.

- Nitro derivatives: Enhanced polarity from the -NO₂ group may improve aqueous solubility but reduce lipid membrane permeability.

- Benzyloxy-substituted analogs (e.g., M8-B hydrochloride) : Bulky aromatic groups decrease solubility compared to nitro derivatives .

Structural and Analytical Characterization

All compounds in the evidence were characterized via ¹H NMR, ESI-MS, and HPLC. For example:

- Compound 44 : ¹H NMR (500 MHz, DMSO-d₆) showed aromatic protons at δ 7.8–8.2 ppm, confirming the trifluoromethylpyridine moiety .

- Nifekalant hydrochloride : Synthesized via nitration and reduction steps, with intermediates validated by NMR and HRMS .

Data Table: Key Structural Analogs and Properties

Biological Activity

N-(2-aminoethyl)-N-(4-nitrophenyl)amine hydrochloride, also known as 4-nitrophenyl-2-aminoethylamine hydrochloride, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-nitroaniline with ethylene diamine. The product can be characterized using various analytical techniques including:

- 1H-NMR Spectroscopy : This technique helps in identifying the hydrogen atoms in different environments within the molecule.

- Mass Spectrometry : Used to determine the molecular weight and structure.

- Infrared Spectroscopy (FTIR) : Provides information about functional groups present in the compound.

Antibacterial Properties

The antibacterial activity of this compound has been evaluated against various bacterial strains. Studies indicate that this compound exhibits notable inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Bacteria

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 32 |

| Escherichia coli | 18 | 64 |

| Bacillus subtilis | 20 | 48 |

| Serratia marcescens | 26 | 31.25 |

This table summarizes the antibacterial efficacy of this compound, demonstrating its potential as a therapeutic agent against bacterial infections .

The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or disruption of metabolic processes. The presence of the nitro group is critical for its activity, as it can undergo reduction within bacterial cells to form reactive intermediates that damage cellular components .

Case Studies and Research Findings

- In Vivo Studies : A study conducted on animal models demonstrated that administration of this compound led to significant reductions in bacterial counts in infected tissues. The compound was well-tolerated at therapeutic doses, indicating a favorable safety profile .

- Structure-Activity Relationship (SAR) : Research has highlighted that modifications to the amino and nitro groups can enhance antibacterial activity. For instance, derivatives with additional alkyl chains showed improved potency against resistant strains .

- Comparison with Standard Antibiotics : In comparative studies, this compound demonstrated superior activity against certain resistant strains when compared to conventional antibiotics such as penicillin and tetracycline .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-aminoethyl)-N-(4-nitrophenyl)amine hydrochloride, and how can purity be optimized?

- Methodology :

- Step 1 : Use a Boc-protected 2-aminoethylamine intermediate (e.g., N-Boc-2-aminoacetaldehyde) to react with 4-nitroaniline under reductive amination conditions. This minimizes side reactions and ensures regioselectivity .

- Step 2 : Deprotect the Boc group using HCl in dioxane or methanol, yielding the hydrochloride salt. Precipitation in cold diethyl ether enhances purity .

- Step 3 : Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to remove residual isomers or unreacted starting materials .

- Key Data : Typical yields range from 50–90%, depending on substituent steric effects and reaction conditions .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Analyze in d6-DMSO at 300–500 MHz. Key signals include:

- Aromatic protons (δ 7.5–8.5 ppm) for the 4-nitrophenyl group.

- Ethylenediamine protons (δ 2.7–3.5 ppm) split into multiplets due to coupling .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ for the free base and [M-Cl]+ for the hydrochloride salt) .

- UV-Vis : λmax ~255 nm (nitro group absorption) for quantification .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenyl ring influence reaction yields and product stability?

- Methodology :

- Compare synthesis of analogs with electron-withdrawing (e.g., nitro, chloro) vs. electron-donating (e.g., methoxy) groups.

- Observation : Electron-withdrawing groups on the phenyl ring reduce nucleophilicity of the amine, slowing reductive amination but improving stability of the final product .

- Data : Yields drop by ~20% for bulky substituents (e.g., 3-chloro-4-fluorophenyl) due to steric hindrance .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

- Methodology :

- In vitro assays : Test against Trypanosoma brucei (IC50 values) to correlate substituent position/type with activity. For example, para-substituted nitro groups show higher potency than ortho analogs due to improved membrane permeability .

- SAR analysis : Use molecular docking to identify hydrogen bonding between the nitro group and Trypanosoma brucei’s TbCatB protease (PDB: 5FDI) .

- Contradiction Note : Discrepancies in IC50 values may arise from variations in assay protocols (e.g., serum content, incubation time) .

Q. How can regioselectivity challenges during coupling reactions be mitigated?

- Methodology :

- Protecting groups : Use Boc or Fmoc to block competing reactive sites on the ethylenediamine moiety .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and reduce side reactions .

- HPLC-MS monitoring : Track reaction progress in real-time to isolate the desired regioisomer early .

Q. What computational methods predict the compound’s solubility and bioavailability for in vivo studies?

- Methodology :

- LogP calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficients. Hydrochloride salts typically have LogP < 1, favoring aqueous solubility .

- Molecular dynamics (MD) : Simulate membrane permeability using CHARMM or GROMACS, focusing on nitro group interactions with lipid bilayers .

- In silico toxicity : Apply ADMET predictors (e.g., SwissADME) to flag potential off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.